molecular formula C8H12O2 B13462483 5-Oxaspiro[3.4]octane-6-carbaldehyde

5-Oxaspiro[3.4]octane-6-carbaldehyde

Katalognummer: B13462483
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: QDMPHGGFUWGDAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxaspiro[34]octane-6-carbaldehyde is a chemical compound with the molecular formula C8H12O2 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octane-6-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde functional group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with a carbonyl compound in the presence of an acid catalyst can lead to the formation of the spirocyclic structure. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of spirocyclic compound synthesis and aldehyde introduction can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable and cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxaspiro[3.4]octane-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 5-Oxaspiro[3.4]octane-6-carboxylic acid

    Reduction: 5-Oxaspiro[3.4]octane-6-methanol

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

5-Oxaspiro[3.4]octane-6-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Oxaspiro[3.4]octane-6-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Oxaspiro[3.4]octane-2-carbaldehyde
  • 5-Oxaspiro[2.5]octane-1-carbaldehyde

Comparison

5-Oxaspiro[3.4]octane-6-carbaldehyde is unique due to the position of the aldehyde group and the specific spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

5-oxaspiro[3.4]octane-6-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-6-7-2-5-8(10-7)3-1-4-8/h6-7H,1-5H2

InChI-Schlüssel

QDMPHGGFUWGDAS-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCC(O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.